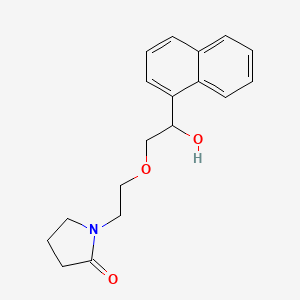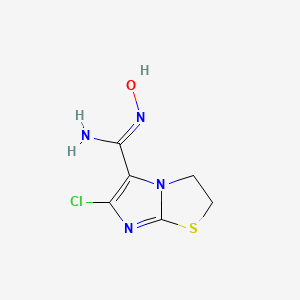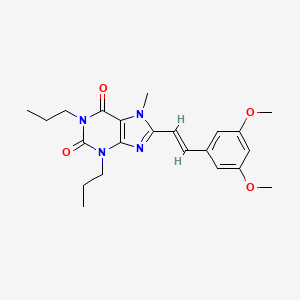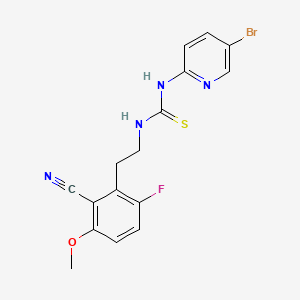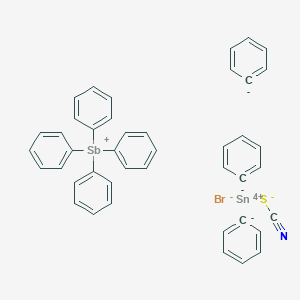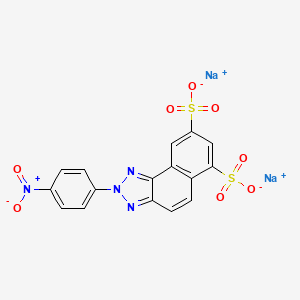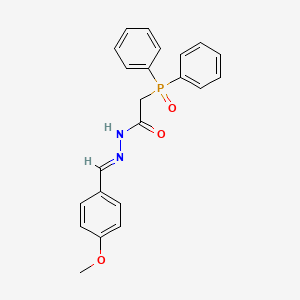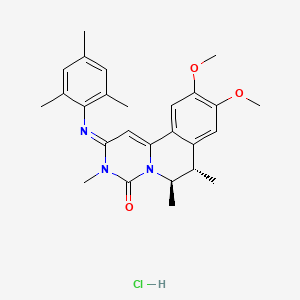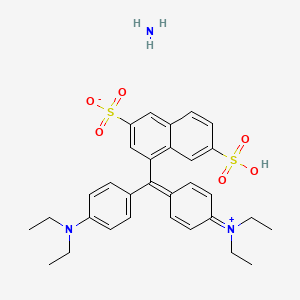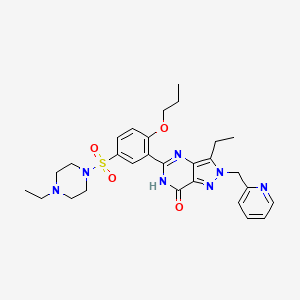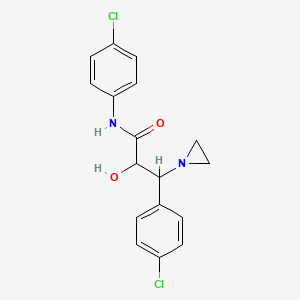
N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide is a synthetic organic compound characterized by the presence of aziridine, chlorophenyl, and hydroxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide typically involves the following steps:
Formation of Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic substitution reactions using chlorobenzene derivatives.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The aziridine ring’s reactivity could play a crucial role in its biological activity, allowing it to form covalent bonds with nucleophilic sites in proteins or DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridineacetamide
- N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinebutanamide
Uniqueness
N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the aziridine ring, in particular, sets it apart from other compounds, providing unique opportunities for chemical transformations and biological interactions.
Eigenschaften
CAS-Nummer |
120978-28-1 |
|---|---|
Molekularformel |
C17H16Cl2N2O2 |
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
3-(aziridin-1-yl)-N,3-bis(4-chlorophenyl)-2-hydroxypropanamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-3-1-11(2-4-12)15(21-9-10-21)16(22)17(23)20-14-7-5-13(19)6-8-14/h1-8,15-16,22H,9-10H2,(H,20,23) |
InChI-Schlüssel |
YXGSUYHPSDDEQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(C2=CC=C(C=C2)Cl)C(C(=O)NC3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


